Avosentan-d3

説明

Rationale for Deuterium Incorporation in Drug Candidate Analogs for In-Depth Investigation

Deuterium, an isotope of hydrogen with an additional neutron, is a particularly favored isotope for labeling drug candidates. The rationale for its incorporation is multifaceted. Firstly, the synthesis of deuterated analogs is often more straightforward and cost-effective compared to labeling with heavier isotopes like ¹³C. Secondly, the mass difference between hydrogen and deuterium is proportionally large, resulting in a clear mass shift that is easily resolved by mass spectrometry.

The primary advantage of using a deuterated analog, such as Avosentan-d3, is its near-identical chemical and physical properties to the parent drug. scispace.com It will behave similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. myadlm.org However, due to its higher mass, it produces a distinct signal. This co-eluting, yet mass-differentiated, behavior makes deuterated compounds exceptional internal standards for LC-MS/MS assays, as they can effectively compensate for variations in the analytical process, including the "matrix effect," where other components in a biological sample can interfere with the ionization of the analyte. myadlm.org

Overview of this compound as a Versatile Research Tool in Preclinical and Bioanalytical Science

Avosentan is a potent and selective endothelin A (ETA) receptor antagonist that has been investigated for its therapeutic potential. researchgate.net Endothelin receptors play a role in various physiological processes, and their antagonists have been a subject of extensive research. google.com To support the preclinical and clinical development of Avosentan, a robust and reliable bioanalytical method is essential for its accurate quantification in biological fluids. This is where this compound plays a critical role.

This compound is the deuterated form of Avosentan and serves as an ideal internal standard for quantitative bioanalytical assays. myskinrecipes.com Its use is crucial for the accurate determination of Avosentan concentrations in pharmacokinetic studies, which are vital for understanding the drug's ADME profile. myskinrecipes.com For instance, in a study investigating the metabolism of various drugs by human gut microbiota, the analysis of Avosentan and its metabolites would rely on highly specific and sensitive LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) methods, where a deuterated internal standard like this compound would be indispensable for ensuring data quality. researchgate.net

The application of this compound in a typical LC-MS/MS method involves adding a known amount of it to each plasma or urine sample containing the unlabeled Avosentan. Both compounds are then extracted and analyzed. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte (Avosentan) and the internal standard (this compound). The ratio of the response of Avosentan to that of this compound is then used to calculate the concentration of Avosentan in the original sample. This process corrects for any potential variability during sample preparation and analysis, leading to highly reliable results.

Below is a table illustrating the typical mass spectrometry parameters that would be used to differentiate between Avosentan and this compound in a bioanalytical method.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monitored Mass Transition (m/z) | Role in Assay |

| Avosentan | C₂₇H₂₉N₅O₆S | 551.62 | e.g., 552.2 -> 201.1 | Analyte |

| This compound | C₂₇H₂₆D₃N₅O₆S | 554.64 | e.g., 555.2 -> 201.1 | Internal Standard |

| Note: The mass transitions are representative examples and may vary depending on the specific analytical method and instrumentation. |

This table highlights the fundamental principle behind the use of this compound: a distinct, higher mass that allows it to be separately detected from the parent compound while sharing its chemical behavior, thereby ensuring the integrity and accuracy of the bioanalytical data.

特性

IUPAC Name |

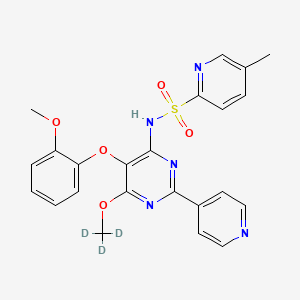

N-[5-(2-methoxyphenoxy)-2-pyridin-4-yl-6-(trideuteriomethoxy)pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O5S/c1-15-8-9-19(25-14-15)34(29,30)28-22-20(33-18-7-5-4-6-17(18)31-2)23(32-3)27-21(26-22)16-10-12-24-13-11-16/h4-14H,1-3H3,(H,26,27,28)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWLTKFZAOSWSM-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=NC=C3)OC)OC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=NC=C(C=C3)C)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Isotopic Characterization of Avosentan-d3

Strategic Approaches for Deuterium Labeling in Complex Heterocyclic Compounds

The introduction of deuterium into complex molecules like Avosentan requires careful strategic planning to ensure the stability of the label and to avoid isotopic scrambling. The primary goal is to place the deuterium atoms on non-exchangeable positions, typically carbon-hydrogen bonds that are not prone to cleavage or exchange under physiological or analytical conditions. nih.gov Deuterium labels on heteroatoms such as oxygen or nitrogen are generally avoided due to their rapid exchange with protons from solvents. nih.gov

For a molecule with multiple aromatic and heterocyclic rings like Avosentan, which contains a pyrimidine core, several strategies can be employed. One common approach is the use of deuterated starting materials or reagents in the synthetic sequence. cerilliant.com This allows for the precise incorporation of deuterium at specific, predetermined sites in the molecular scaffold. For instance, employing a deuterated phenyl or pyridinyl precursor can introduce deuterium into those respective rings.

Another strategy involves hydrogen-deuterium exchange (H-D exchange) reactions on the final compound or a late-stage intermediate. medchemexpress.com These reactions can be catalyzed by acids, bases, or transition metals and utilize a deuterium source like deuterium oxide (D₂O). medchemexpress.com However, the regioselectivity of H-D exchange can be challenging to control in complex molecules, potentially leading to a mixture of isotopologues. Metal-catalyzed C-H activation and deuteration, using catalysts like iridium or palladium, have emerged as powerful tools for late-stage deuteration with improved selectivity. uky.edujeol.com

For Avosentan-d3, a strategy combining the use of a deuterated starting material for one of the aromatic rings is a plausible and controlled approach to achieve the desired d3-labeling.

Detailed Synthetic Methodologies for the Preparation of this compound

While specific proprietary details for the synthesis of this compound are not publicly available, a plausible synthetic route can be constructed based on known methods for preparing structurally related endothelin receptor antagonists and general principles of isotopic labeling. google.com A likely approach involves the condensation of key building blocks, where one of the precursors is appropriately deuterated.

A feasible synthetic scheme for this compound can be envisioned as a multi-step process, beginning with the preparation of a deuterated intermediate. For instance, a deuterated 2-(2-methoxyphenoxy)malonic acid dimethyl ester could be synthesized from a deuterated guaiacol. This deuterated ester would then undergo cyclization with a suitable partner to form the core heterocyclic structure. Subsequent reactions, such as chlorination and nucleophilic substitution with the appropriate sulfonamide, would lead to the final this compound molecule.

The following table outlines a hypothetical, yet chemically reasonable, synthetic pathway for this compound, where the deuterium atoms are incorporated into the methoxy-phenoxy moiety.

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Deuteration of Guaiacol | Guaiacol | D₂O, Acid or Metal Catalyst | Guaiacol-d3 |

| 2 | Ether Synthesis | Guaiacol-d3, 2-chloromalonic acid dimethyl ester | Base (e.g., NaH), Solvent (e.g., THF) | 2-(2-methoxyphenoxy-d3)malonic acid dimethyl ester |

| 3 | Cyclization | 2-(2-methoxyphenoxy-d3)malonic acid dimethyl ester, N-amidino-2-picolinamide | Base (e.g., NaOMe), Solvent (e.g., Methanol) | Deuterated pyrimidinedione intermediate |

| 4 | Chlorination | Deuterated pyrimidinedione intermediate | POCl₃, Heat | Deuterated dichloropyrimidine intermediate |

| 5 | Sulfonamide Coupling | Deuterated dichloropyrimidine intermediate, N-(2,2-dimethylpropyl)sulfonamide | Base (e.g., K₂CO₃), Solvent (e.g., Toluene) | This compound |

This table presents a representative synthetic pathway. The exact reagents and conditions may vary.

Characterization of Isotopic Purity and Positional Deuteration in this compound

The characterization of this compound is critical to confirm its chemical identity, isotopic enrichment, and the specific location of the deuterium atoms. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques employed for this purpose. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of this compound, confirming the incorporation of three deuterium atoms. The mass spectrum will show a molecular ion peak (M+) that is three mass units higher than that of unlabeled Avosentan. Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation pattern. core.ac.ukwikipedia.org By comparing the fragmentation of this compound with that of the unlabeled standard, the location of the deuterium atoms can be inferred. Fragments containing the deuterated moiety will exhibit a corresponding mass shift.

| Analytical Technique | Parameter Measured | Expected Result for this compound |

| HRMS | Exact Mass | [M+H]⁺ peak corresponding to the molecular formula C₂₃H₂₁D₃N₅O₅S |

| MS/MS | Fragmentation Pattern | Fragments containing the deuterated phenoxy group will be shifted by +3 m/z units compared to unlabeled Avosentan. |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound will show a decrease in the integration of the signals corresponding to the protons that have been replaced by deuterium. nih.gov The absence or significant reduction of a specific proton signal confirms the position of deuteration.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. careerendeavour.com A peak in the ²H NMR spectrum at a chemical shift corresponding to a specific proton position in the unlabeled molecule provides direct evidence of deuteration at that site. careerendeavour.com

¹³C NMR: The carbon-13 NMR spectrum can also be informative. The carbon atoms bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling and will have a slightly different chemical shift compared to the corresponding carbon in the unlabeled compound. careerendeavour.com

| Analytical Technique | Observation | Interpretation |

| ¹H NMR | Reduced signal intensity for specific aromatic protons. | Confirms the location of deuterium substitution. |

| ²H NMR | Signal present at the chemical shift of the substituted protons. | Directly confirms the presence and location of deuterium. |

| ¹³C NMR | Triplet splitting for carbons attached to deuterium. | Confirms C-D bonds and their location. |

The isotopic purity is determined by calculating the percentage of the deuterated species relative to any residual unlabeled or partially labeled molecules, typically using mass spectrometry. rsc.orgnih.gov An isotopic enrichment of >98% is generally required for a reliable internal standard.

Stability Assessment of Deuterium Labeling in this compound Under Simulated Biological and Analytical Conditions

A crucial aspect of using a deuterated internal standard is ensuring the stability of the deuterium label throughout the entire analytical process, from sample collection and storage to extraction and instrumental analysis. nih.gov The C-D bonds in this compound must be resistant to exchange with protons from the biological matrix (e.g., plasma, urine) or from solvents used in the analytical method.

Stability is assessed by incubating this compound under various conditions that mimic those it will encounter during its use. This includes:

Incubation in biological matrices: this compound is incubated in plasma or other relevant biological fluids at physiological temperature (37°C) for extended periods.

Freeze-thaw cycles: The stability is tested after subjecting the compound to multiple freeze-thaw cycles to simulate sample storage and handling.

Exposure to different pH conditions: The stability of the label is evaluated in acidic and basic solutions to ensure it does not undergo back-exchange during sample preparation or chromatographic separation.

The isotopic integrity of this compound after these stability challenges is analyzed using LC-MS/MS. The absence of a decrease in the mass of the molecular ion or key fragments indicates that the deuterium labels are stable and have not been exchanged for protons.

| Stability Test | Condition | Analytical Method | Acceptance Criteria |

| Biological Matrix Stability | Incubation in human plasma at 37°C for 24 hours | LC-MS/MS | No significant decrease in the [M+3] signal; no significant increase in the [M+0] signal. |

| Freeze-Thaw Stability | Three cycles of freezing (-20°C) and thawing | LC-MS/MS | No significant change in the isotopic distribution compared to a fresh sample. |

| pH Stability | Incubation in acidic (pH 3) and basic (pH 9) buffers | LC-MS/MS | No significant change in the isotopic distribution. |

The robust design of the deuterium labeling in this compound, with the isotopes placed on a stable aromatic ring, is expected to confer high stability under these conditions, making it a reliable internal standard for quantitative bioanalysis.

Advanced Bioanalytical Methodologies Employing Avosentan-d3

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for Avosentan and its Metabolites

The development of a robust LC-MS/MS assay is a meticulous process that involves optimizing numerous parameters to reliably measure avosentan and its metabolites, such as Ro 68-5925, in biological fluids like plasma. science.govpharmanueva.com These methods are designed to be simple, sensitive, and selective, often without the need for complex sample pre-treatment steps. pharmanueva.com

The core of the assay lies in the mass spectrometer's ability to selectively monitor specific mass-to-charge (m/z) transitions for the analyte and the internal standard. For a similar endothelin receptor antagonist, atrasentan, detection is performed using an electrospray ionization (ESI) source, typically in positive ion mode. sciencescholar.usimpactfactor.org The instrument is set to multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting product ion is detected. nih.gov This process ensures high specificity, minimizing interference from other compounds in the matrix. researchgate.net

Method validation is performed according to regulatory guidelines to ensure the assay is reliable and reproducible. nih.gov Key validation parameters include linearity, sensitivity, precision, accuracy, and selectivity. pharmanueva.com Linearity is established by analyzing a series of calibration standards to confirm that the instrument response is proportional to the analyte concentration over a specific range. impactfactor.orgnih.gov Accuracy is determined by comparing the measured concentration in quality control (QC) samples to the known nominal concentration, while precision measures the variability of repeated measurements. pharmanueva.comimpactfactor.org For example, validation of an LC-MS/MS method for atrasentan demonstrated acceptable accuracy (within 85-115% of true values) and precision (relative standard deviation ≤15%). impactfactor.org

| Parameter | Specification | Finding/Result |

|---|---|---|

| Linearity Range | Concentration range over which the assay is precise and accurate. | 2 to 1000 ng/mL. impactfactor.org |

| Accuracy | Closeness of measured value to nominal value. | Intra-assay and inter-assay accuracy within 85-115% of nominal values. impactfactor.org |

| Precision | Variability of repeat measurements (%CV or %RSD). | Intra-assay and inter-assay precision ≤15% RSD. impactfactor.org |

| Selectivity | No significant interference at the retention time of the analyte and IS. | Method found to be selective with no interfering peaks from endogenous components. mdpi.com |

| Lower Limit of Quantification (LLOQ) | Lowest concentration measured with acceptable accuracy and precision. | 1.100 ng/mL. impactfactor.org |

Role of Avosentan-d3 as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Quantitative Bioanalysis

In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is crucial for correcting variability introduced during sample handling and analysis. wuxiapptec.comnebiolab.com The ideal IS is a stable isotope-labeled (SIL) analogue of the analyte, making this compound the preferred choice for quantifying avosentan. nih.govscispace.com A SIL-IS has nearly identical chemical and physical properties to the target analyte, including extraction recovery, chromatographic retention time, and ionization efficiency. wuxiapptec.com

The fundamental role of this compound is to compensate for variations that can occur at multiple stages of the analytical process:

Sample Preparation: Analyte loss can occur during extraction, dilution, or reconstitution steps. wuxiapptec.com Since this compound is added to the sample at a known concentration at the beginning of the process, it experiences the same procedural losses as the unlabeled avosentan. kcasbio.com

Chromatographic Separation: Minor fluctuations in instrument conditions can affect peak shape and retention time. wuxiapptec.com

Mass Spectrometric Detection: The most significant source of variability is often the matrix effect, where co-eluting components from the biological sample (e.g., salts, lipids) suppress or enhance the ionization of the analyte. bocsci.comannlabmed.org

Because this compound co-elutes and behaves identically to avosentan in the ion source, it is subject to the same degree of ion suppression or enhancement. wuxiapptec.comtandfonline.com While the absolute signal response of both the analyte and the IS may vary between samples, their ratio remains constant. annlabmed.org Quantification is therefore based on the analyte-to-IS peak area ratio, which reliably corrects for these variations and significantly improves the accuracy, precision, and robustness of the assay. bocsci.comnih.gov

Optimization of Sample Preparation and Chromatographic Separation Techniques for this compound-Based Assays

The goal of sample preparation is to isolate the analytes of interest from the complex biological matrix, remove interferences, and concentrate the sample. mdpi.comnih.gov For compounds like avosentan in plasma or serum, common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.comnih.govnih.gov

Protein Precipitation: This is a simple method where a solvent like acetonitrile is added to the plasma sample to denature and precipitate proteins. sciencescholar.usnih.gov

Liquid-Liquid Extraction: This technique separates compounds based on their relative solubilities in two different immiscible liquids. For a similar compound, a two-step LLE using n-hexane was effective. nih.gov

Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by using a solid sorbent to retain the analyte, which is then washed to remove interferences and finally eluted with a suitable solvent. mdpi.comdiva-portal.orgresearchgate.net Optimization of SPE involves selecting the appropriate sorbent chemistry (e.g., C8, C18, HLB), sample pH, and elution solvent to maximize recovery. mdpi.comresearchgate.netnih.gov For a group of anticancer drugs, a C8 SPE phase with methanol as the elution solvent yielded the highest extraction recoveries (≥92.3%). mdpi.com

Chromatographic separation is optimized to resolve the analyte from matrix components and ensure a sharp, symmetrical peak shape. youtube.com This is typically achieved using a reversed-phase column, such as a C18 or phenyl column. mdpi.comnih.gov A gradient elution program is often employed, where the mobile phase composition is changed over time to effectively separate compounds with different properties. pharmanueva.comnih.gov The mobile phase commonly consists of an aqueous component (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic solvent (e.g., acetonitrile or methanol). pharmanueva.comsciencescholar.us Optimizing the gradient steepness and flow rate is critical for resolving the analyte from interfering matrix components. youtube.com

| Parameter | Optimized Condition |

|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) with C8 sorbent. mdpi.com |

| Elution Solvent | Methanol. mdpi.comnih.gov |

| Chromatographic Column | Reversed-phase C18 column (e.g., Agilent Zorbax XDB C18, 2.1 x 50 mm, 5 µm). sciencescholar.usimpactfactor.org |

| Mobile Phase | A: 5 mM Ammonium Formate with 0.1% formic acid. B: Acetonitrile. sciencescholar.us |

| Elution Mode | Gradient elution. youtube.compharmanueva.com |

| Flow Rate | 0.150 - 0.5 mL/min. pharmanueva.comsciencescholar.us |

Mitigation of Matrix Effects and Isotopic Interferences in Mass Spectrometric Quantification Using this compound

Mitigation of Matrix Effects: Matrix effects are a major challenge in LC-MS bioanalysis, occurring when co-eluting molecules from the sample matrix affect the ionization efficiency of the analyte, leading to ion suppression or enhancement. tandfonline.commyadlm.org This can compromise the accuracy and precision of the quantification. antisel.gr The most effective way to compensate for matrix effects is the use of a co-eluting SIL-IS like this compound. annlabmed.orgtandfonline.comresearchgate.net Since this compound has virtually identical physicochemical properties to avosentan, it experiences the same degree of ion suppression or enhancement at the same retention time. wuxiapptec.commyadlm.org By using the analyte-to-IS response ratio for quantification, the variability caused by the matrix effect is effectively normalized, ensuring the robustness of the method even in the presence of significant matrix effects. bocsci.commyadlm.org The effectiveness of this compensation can be quantitatively assessed during method validation by calculating the IS-normalized matrix factor, which should be close to one. tandfonline.com

Mitigation of Isotopic Interferences: Isotopic interferences can occur in a few ways. One is isobaric interference, where an unrelated ionic species in the sample has the same nominal mass as the analyte. antisel.grfrontiersin.org Another is isotopic cross-talk, where the signal from the natural abundance isotopes of the analyte (e.g., M+1, M+2) contributes to the signal of the SIL-IS, or vice-versa. science.gov This is particularly relevant when the unlabeled analyte is present at a much higher concentration than the labeled standard.

This compound helps mitigate this issue. The "d3" designation indicates that three hydrogen atoms in the avosentan molecule have been replaced with deuterium. This creates a mass difference of approximately 3 Daltons (Da) between the analyte and the internal standard. While heavily deuterated standards can sometimes show slight chromatographic shifts, a mass difference of 3-5 Da is generally considered sufficient to prevent significant mass spectrometric cross-talk and allow the mass spectrometer to clearly distinguish between the analyte and this compound. wuxiapptec.comkcasbio.com This ensures that the measured signal for the internal standard is not artificially inflated by contributions from the analyte's natural isotopes, preserving the accuracy of the quantification. science.gov

Preclinical Pharmacokinetic and Metabolic Profiling Using Avosentan-d3

Comparative Pharmacokinetics of Avosentan and Avosentan-d3 in In Vivo Animal Models

A key application of a deuterated drug analog like this compound is in "cassette" or simultaneous dosing studies to determine pharmacokinetic parameters such as absolute bioavailability. A study by Lausecker and Fischer in 2003 detailed the development of a liquid chromatographic/tandem mass spectrometric assay for a new endothelin receptor antagonist, understood to be Avosentan. researchgate.net This assay was specifically applied to dog plasma samples from a study where unlabeled Avosentan was administered orally (p.o.) at the same time as a deuterium-labeled form was given intravenously (i.v.). researchgate.net

This study design allows for the direct comparison of the pharmacokinetic profiles of the oral and intravenous routes in the same animal, thereby giving a precise measurement of absolute bioavailability. researchgate.net While the specific pharmacokinetic data from this study, such as comparative Cmax (maximum concentration), AUC (area under the curve), and half-life (t½) for Avosentan and its deuterated counterpart, are not detailed in the available literature, the study's design would have generated such a dataset. researchgate.netscience.gov

Table 1: Comparative Pharmacokinetic Parameters of Avosentan and Deuterated Avosentan in Dogs Following Simultaneous Administration (Note: The following table is a representation of the data that would be generated from the described study. Specific values are not publicly available.)

| Parameter | Avosentan (Oral Administration) | Deuterated Avosentan (Intravenous Administration) |

|---|---|---|

| Cmax (ng/mL) | [Data not publicly available] | [Data not publicly available] |

| Tmax (h) | [Data not publicly available] | [Data not publicly available] |

| AUC (ng·h/mL) | [Data not publicly available] | [Data not publicly available] |

| t½ (h) | [Data not publicly available] | [Data not publicly available] |

| Absolute Bioavailability (%) | [Calculated from AUC data] | N/A |

Source: Based on the methodology described by Lausecker & Fischer, 2003. researchgate.net

Elucidation of Metabolic Pathways of Avosentan Through In Vitro Studies Utilizing this compound as a Tracer

Deuterated compounds are instrumental as tracers in in vitro metabolic studies, for example, using liver microsomes. plos.org The use of this compound would allow researchers to track the biotransformation of Avosentan with high specificity. By incubating this compound with liver microsomes, metabolites can be identified using mass spectrometry, as the deuterated metabolites will have a distinct mass signature compared to endogenous molecules. researchgate.net

The 2003 study by Lausecker and Fischer also mentioned the quantification of the main metabolite alongside the parent drug and their stable isotope-labeled analogues. researchgate.net This indicates that their analytical method could distinguish between the parent drug and its metabolites for both the labeled and unlabeled forms, allowing for an independent assessment of metabolite formation from both the oral and intravenous routes. researchgate.net While specific in vitro studies detailing the metabolic pathways of Avosentan using this compound as a tracer are not described in the available literature, this methodology is a standard approach in drug metabolism research. plos.orgresearchgate.net

Investigation of Deuterium Isotope Effects on the Biotransformation and Clearance of Avosentan

The replacement of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H). wikipedia.org This can lead to a "deuterium isotope effect," where the rate of a chemical reaction, such as metabolic breakdown by enzymes like cytochrome P450, is slowed if the breaking of this bond is the rate-limiting step. plos.orgwikipedia.orgnih.gov Investigating this effect is crucial as it can alter a drug's pharmacokinetic profile. plos.org

A slower metabolism due to deuteration can lead to a longer biological half-life and increased drug exposure. juniperpublishers.comscienceopen.com Conversely, if a metabolic pathway leads to a toxic metabolite, deuteration at the site of metabolism could reduce toxicity by shunting metabolism towards other, safer pathways. juniperpublishers.com While the specific impact of deuterium substitution on the biotransformation and clearance of Avosentan has not been detailed in publicly available research, the use of this compound in preclinical studies would be the primary method to investigate such effects. The complexity of these effects is high, as the outcome depends on which enzymes are involved and the specific site of deuteration. plos.org

Assessment of Absorption, Distribution, and Excretion (ADME) Characteristics of Avosentan with Insights from this compound

Stable isotope-labeled compounds like this compound are pivotal in characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) of a new drug candidate. The simultaneous administration of a labeled intravenous dose and an unlabeled oral dose, as was done in the study with dogs, is a powerful technique to understand these processes. researchgate.net

This "double-tracer" method allows for the precise determination of absolute oral bioavailability by comparing the plasma concentrations of the orally administered unlabeled drug to the intravenously administered labeled drug. researchgate.net The study by Lausecker and Fischer was designed to achieve this for Avosentan. researchgate.net Furthermore, by tracking the appearance of labeled and unlabeled metabolites, researchers can differentiate between first-pass metabolism in the liver and gut versus systemic metabolism. researchgate.net While the specific ADME findings from the study involving deuterated Avosentan are not available, the methodology is well-established for providing these critical insights. researchgate.net

Utilization of this compound in Microdosing Studies for Early Pharmacokinetic Assessment in Preclinical Development

Microdosing studies, or Phase 0 trials, involve administering a very small, sub-therapeutic dose of a drug (typically less than 100 micrograms) to assess its pharmacokinetic profile in humans at a very early stage of development. medchemexpress.com These studies can help select promising drug candidates and eliminate those with unfavorable pharmacokinetics before significant resources are invested in full-scale clinical trials. medchemexpress.com

The use of a labeled compound, such as a 14C-labeled or a deuterated version like this compound, is often essential for microdosing studies. The extremely low doses administered result in plasma concentrations that are too low to be measured by conventional analytical methods. Highly sensitive techniques like Accelerator Mass Spectrometry (AMS) are used to detect the labeled drug. researchgate.net While there is a mention of human microdosing data for Avosentan (also known as SPP301), the specifics of whether a deuterated form was used in preclinical or clinical microdosing studies are not detailed in the available search results. science.gov However, the principle of using a labeled compound like this compound is central to the microdosing concept for obtaining early pharmacokinetic data. researchgate.netmedchemexpress.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Avosentan |

| This compound |

| Ro 68-5925 (hydroxymethyl metabolite of Avosentan) |

Mechanistic Pharmacodynamic Research Applications of Avosentan-d3

Exploration of Endothelin Receptor Subtype Selectivity and Binding Kinetics of Avosentan in In Vitro Systems

Avosentan functions as a competitive antagonist of Endothelin-1 (ET-1) at the endothelin A (ETA) receptor. labmix24.comunil.ch In vitro studies have been conducted to determine its selectivity for the ETA receptor over the endothelin B (ETB) receptor, though findings vary across different assays. Some studies report a selectivity ratio for ETA over ETB of approximately 50:1 to 600:1. unil.chtandfonline.com Other sources cite a selectivity of around 500-fold for ETA over ETB. mdpi.comresearchgate.nettandfonline.com In contrast, another analysis suggests a weaker relative ETA:ETB receptor binding selectivity of only 50:1. tandfonline.com This discrepancy highlights that the determined selectivity can depend on the specific in vitro receptor binding assay used. unil.ch For comparison, other ETA antagonists like atrasentan and zibotentan are reported to have higher selectivity ratios. mdpi.comwjgnet.com

The binding of endothelin receptors to their ligand, ET-1, is characterized by extremely high affinity, with a very long dissociation half-life in vitro. nih.gov As an antagonist, Avosentan competes with ET-1 for binding to the ETA receptor, thereby inhibiting its activation. labmix24.com In porcine ciliary arteries, Avosentan demonstrated a strong inhibitory effect on ET-1-induced contractions, confirming its antagonistic action at the ETA receptor in tissue-based in vitro systems.

Table 1: In Vitro Selectivity of Various Endothelin Receptor Antagonists This table is interactive. You can sort and filter the data.

| Compound | Primary Target(s) | Reported ETA:ETB Selectivity Ratio | Reference(s) |

|---|---|---|---|

| Avosentan | ETA | 50:1 to 600:1 | unil.chtandfonline.commdpi.comtandfonline.com |

| Atrasentan | ETA | 1200:1 to 1800:1 | mdpi.com |

| Zibotentan | ETA | High affinity, no ETB affinity mentioned | mdpi.com |

| Darusentan | ETA | 170:1 | mdpi.com |

| Bosentan | ETA/ETB | Dual antagonist | wjgnet.com |

| Tezosentan | ETA/ETB | 30:1 | mdpi.com |

| Aprocitentan | ETA/ETB | 1:16 | mdpi.com |

| Sulfisoxazole | ETA/ETB | ~37:1 (based on IC50 values) | medchemexpress.com |

Application of Avosentan-d3 in Receptor Occupancy Studies in Preclinical Models

This compound is ideally suited for receptor occupancy studies in preclinical models due to its nature as a stable isotope-labeled internal standard. labmix24.com Such studies are essential for understanding the relationship between drug concentration and the extent of target engagement. While specific studies explicitly naming this compound in this context are not detailed in the search results, the use of labeled compounds is standard practice in pharmacokinetic (PK) and pharmacodynamic (PD) research.

In a preclinical setting, researchers could administer the unlabeled Avosentan to animal models, such as Sprague-Dawley rats, which have been used to study the compound's effects. nih.gov To quantify the amount of Avosentan in tissue or plasma samples and determine the percentage of ETA receptors occupied at different dose levels, this compound would be added to the samples during analysis (e.g., using liquid chromatography-mass spectrometry, LC-MS). The known concentration of this compound provides a precise reference against which the concentration of the unlabeled drug can be measured. This quantitative data is crucial for building dose-response curves and establishing the level of receptor occupancy required for a therapeutic effect. An example of a relevant preclinical model is the use of porcine ciliary arteries, where incubation with Avosentan was shown to inhibit ET-1 induced contractions, an indirect measure of receptor occupancy and antagonism.

Investigation of Ligand-Receptor Interactions and Signal Transduction Pathways in Cellular and Tissue Models

The interaction of Avosentan with the ETA receptor prevents the signal transduction pathways normally initiated by the endogenous ligand, ET-1. The ETA receptor is a G protein-coupled receptor (GPCR). medchemexpress.comebi.ac.uk When ET-1 binds to the ETA receptor, it activates G proteins, leading to the stimulation of multiple downstream signaling cascades. researchgate.net

Key pathways activated by ET-1 binding to ETA receptors include:

Phospholipase C (PLC) Activation: This leads to an increase in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG).

Increased Intracellular Calcium [Ca2+]: IP3 triggers the release of calcium from intracellular stores, leading to a rapid rise in cytosolic Ca2+, a key event in processes like smooth muscle contraction. researchgate.netresearchgate.net

Protein Kinase C (PKC) Activation: Elevated DAG and Ca2+ activate PKC, which in turn phosphorylates various cellular proteins, contributing to pro-inflammatory and pro-fibrotic responses. tandfonline.com

Mitogen-Activated Protein Kinase (MAPK) Pathway: The ETA receptor can also activate the MAPK/ERK pathway, which is involved in cell proliferation and growth. researchgate.net

By acting as an antagonist, Avosentan occupies the ETA receptor binding site, thereby blocking ET-1 from binding and initiating these downstream signals. tandfonline.comresearchgate.net This blockade is the fundamental mechanism by which Avosentan exerts its pharmacological effects, such as preventing vasoconstriction and inhibiting pro-fibrotic and pro-inflammatory cellular activities mediated by the ETA receptor. nih.govmdpi.com

Elucidation of Potential Off-Target Interactions and Their Mechanistic Implications in Preclinical Settings

A significant finding from preclinical research is the potential for Avosentan to interact with the ETB receptor, particularly at higher concentrations. nih.govfrontiersin.org While considered selective for the ETA receptor, this selectivity is not absolute. tandfonline.com Preclinical studies in anesthetized Sprague-Dawley rats demonstrated that while Avosentan acts as an ETA antagonist, at high concentrations it can cause non-specific blockade of renal ETB receptors. nih.govfrontiersin.org

The mechanistic implication of this off-target interaction is significant and relates to renal function. In the kidney, ETB receptors play a crucial role in promoting sodium and water excretion (natriuresis and diuresis). touchendocrinology.comcam.ac.uknih.gov Blockade of these receptors therefore leads to an antidiuretic effect, causing the body to retain sodium and water. nih.govfrontiersin.org This preclinical finding in rats provided a mechanistic explanation for the fluid overload and congestive heart failure observed in clinical trials of Avosentan, which ultimately led to the termination of its development for diabetic nephropathy. frontiersin.orgnih.gov Therefore, the off-target blockade of ETB receptors represents a harmful interaction that counteracts the potential therapeutic benefits of ETA blockade. frontiersin.org

Use of this compound in Quantitative Systems Pharmacology (QSP) Modeling to Predict In Vivo Pharmacological Responses

Quantitative Systems Pharmacology (QSP) involves the development of mathematical models that integrate mechanistic biological knowledge with drug-specific data to predict pharmacological responses in vivo. certara.comnih.gov this compound, as a stable isotope-labeled standard, is invaluable for generating the precise quantitative data needed to build and validate such models.

A QSP model for Avosentan would aim to simulate the complex interplay between the drug, its receptors (both ETA and ETB), and the resulting physiological changes. Critical data inputs for such a model, which could be accurately generated using this compound as a standard, include:

Pharmacokinetic Profiles: Precise measurement of Avosentan's absorption, distribution, metabolism, and excretion.

Receptor Occupancy: Quantitative data on the percentage of ETA and ETB receptors bound by Avosentan at various doses in different tissues (e.g., kidney, blood vessels). youtube.com

Biomarker Modulation: Measuring changes in downstream biomarkers of both on-target (e.g., reduction in proteinuria markers) and off-target (e.g., markers of sodium retention) effects.

By integrating this data into a QSP model, researchers could simulate the effects of different dosing regimens. certara.com This would allow for the prediction of both the desired therapeutic effects mediated by ETA blockade and the adverse effects resulting from off-target ETB blockade. plos.org Such a model could help identify a potential therapeutic window where efficacy is maximized and safety risks are minimized, an issue that proved critical in the clinical development of Avosentan. nih.gov The model could be used to run "in silico" trials to explore dosing strategies that might have avoided the adverse outcomes seen in human studies. plos.org

Future Research Directions and Broader Scientific Impact

Potential of Avosentan-d3 in Advanced Metabolomics and Proteomics Platforms

The fields of metabolomics and proteomics, which involve the comprehensive analysis of metabolites and proteins in biological systems, rely heavily on high-precision analytical techniques, particularly mass spectrometry (MS). helmholtz-munich.denih.gov In this context, this compound serves as an ideal internal standard for the accurate quantification of its non-labeled counterpart, avosentan. musechem.com The known mass shift of the deuterated standard allows it to be distinguished from the analyte, enabling precise measurement even in complex biological matrices like plasma or tissue extracts. musechem.comnuvisan.com

The integration of metabolomic and proteomic data can reveal how disease states or drug interventions alter cellular pathways. frontiersin.org For instance, combined analyses have been used to study the adaptation of bacteria to nutrient starvation and to investigate molecular changes in neurological disorders. nih.govfrontiersin.org this compound's role as an internal standard is critical for generating the high-quality, quantitative data necessary for these integrated "omics" approaches. By ensuring the reliability of avosentan quantification, this compound indirectly supports the exploration of the metabolic and proteomic signatures associated with endothelin receptor antagonism.

Future research could leverage this compound in sophisticated studies that correlate the pharmacokinetics of avosentan with global changes in metabolite and protein expression. This could elucidate the downstream biological effects of endothelin receptor blockade, potentially identifying novel biomarkers for drug efficacy or revealing off-target effects. ckisotopes.com

Table 1: Applications of Deuterated Standards in 'Omics' Platforms

| Application Area | Role of Deuterated Standard (e.g., this compound) | Research Implication |

|---|---|---|

| Metabolomics | Serves as an internal standard for precise quantification of the parent drug in mass spectrometry. musechem.comhelmholtz-munich.de | Enables accurate measurement of drug levels, which can be correlated with changes in endogenous metabolite profiles. |

| Proteomics | Facilitates accurate protein quantification when used in conjunction with drug concentration analysis. helmholtz-munich.de | Helps to link specific drug exposure levels to changes in the proteome, revealing mechanisms of action or toxicity. mdpi.com |

| Integrated 'Omics' | Provides a reliable anchor point (drug concentration) for combining and analyzing large metabolomic and proteomic datasets. frontiersin.org | Supports systems biology approaches to understand the complete network effects of a drug on cellular pathways. |

Development of Novel Deuterated Analogs for Enhanced Mechanistic Understanding of Endothelin System Modulators

The endothelin system, involving endothelin-1 (ET-1) and its receptors (ETA and ETB), plays a crucial role in vasoconstriction and has been implicated in various diseases, including diabetic kidney disease and pulmonary arterial hypertension. mdpi.comfrontiersin.org Endothelin receptor antagonists are designed to block this system. The development of deuterated analogs of these antagonists, such as this compound, is part of a broader strategy to create tools for detailed mechanistic studies. nih.gov

Researchers have synthesized deuterated versions of several endothelin receptor antagonists, including Bosentan-d4 and Macitentan-d4. medchemexpress.comnih.gov These labeled compounds are invaluable in pharmacokinetic studies, often used in "cassette" dosing or simultaneous administration protocols where the labeled drug is given intravenously and the unlabeled drug is given orally. nih.gov This allows for the precise determination of absolute bioavailability and the independent tracking of metabolite formation from each administration route.

Future efforts could focus on synthesizing novel deuterated analogs of other endothelin modulators, not just antagonists. This could include deuterated agonists or modulators with different receptor selectivity profiles. Such tools would allow for a more nuanced investigation of the endothelin system, helping to dissect the distinct roles of the ETA and ETB receptors in various physiological and pathological processes. mdpi.comfrontiersin.org

Table 2: Examples of Deuterated Endothelin Receptor Antagonists

| Deuterated Compound | Parent Compound | Application Note |

|---|---|---|

| This compound | Avosentan | Labeled competitive antagonist of Endothelin-1, selective for the ETA receptor. labmix24.com |

| Bosentan-d4 | Bosentan | Deuterium-labeled dual antagonist of ETA and ETB receptors. medchemexpress.comnih.gov |

| Macitentan-d4 | Macitentan | Deuterium-labeled dual ETA and ETB receptor antagonist. medchemexpress.com |

| Aprocitentan-d4 | Aprocitentan | Labeled version of the active metabolite of Macitentan. medchemexpress.com |

Contribution of Deuterium Labeling Strategies, exemplified by this compound, to Fundamental Drug Disposition and Action Research

Deuterium labeling is a cornerstone of modern drug metabolism and pharmacokinetics (DMPK) research, also known as ADME (Absorption, Distribution, Metabolism, and Excretion) studies. nuvisan.com The use of stable isotope-labeled compounds like this compound allows researchers to trace the journey of a drug through a biological system with high precision. musechem.com

One of the most significant contributions of deuterium labeling is its application in investigating the kinetic isotope effect (KIE). researchgate.net Replacing a hydrogen atom with a deuterium atom at a site of metabolic cleavage can slow down the rate of that metabolic reaction. researchgate.net This phenomenon can be exploited to:

Identify sites of metabolism: By comparing the metabolic profile of a deuterated and non-deuterated drug, researchers can pinpoint which positions on the molecule are most susceptible to metabolic enzymes.

Improve pharmacokinetic properties: If metabolism is a major route of elimination, deuteration at the metabolic "soft spot" can increase the drug's half-life and exposure, potentially leading to a more favorable dosing regimen. musechem.comresearchgate.net

Elucidate mechanisms of action: By stabilizing a molecule against metabolism, researchers can better study the direct actions of the parent compound. nih.gov

This compound exemplifies the utility of a labeled compound as an analytical tool. labmix24.com Its primary role is not to alter pharmacokinetics via the KIE, but to serve as a metabolically stable internal standard for bioanalysis. musechem.comnih.gov This application is fundamental to generating the reliable concentration-time data that underpins all ADME studies. europa.eu

Table 3: Key Contributions of Deuterium Labeling in ADME Studies

| Contribution Area | Description | Example Exemplified by this compound |

|---|---|---|

| Bioanalysis | Labeled compounds serve as ideal internal standards for mass spectrometry, ensuring accurate quantification in biological samples. nuvisan.com | This compound is used to precisely measure avosentan concentrations in plasma for pharmacokinetic analysis. nih.govlabmix24.com |

| Metabolite Identification | Comparing the mass spectra of metabolites from a 50:50 mixture of labeled and unlabeled drug helps to quickly identify drug-related material. | N/A (this compound is primarily an internal standard, not for metabolite ID via this method). |

| Bioavailability Studies | Simultaneous IV administration of a labeled drug and oral administration of an unlabeled drug allows for precise absolute bioavailability calculation. nih.gov | A deuterated analog of a different endothelin receptor antagonist was used in this manner in dog studies. nih.gov |

| Kinetic Isotope Effect (KIE) | Deuteration at a metabolic site can slow down clearance, improving a drug's pharmacokinetic profile. researchgate.net | N/A (The deuterium in this compound is not positioned to intentionally cause a KIE). |

Implications of Isotopic Labeling for Preclinical Drug Candidate Optimization and Selection

The process of drug discovery and development is long and expensive, with a high rate of failure, particularly in clinical phases. europa.eu A significant reason for this attrition is an inadequate understanding of a drug candidate's behavior in biological systems. Isotopic labeling strategies, including the use of deuterated compounds like this compound, are critical for the thorough characterization of chemical entities during preclinical ADME studies. europa.eu

By providing robust tools for bioanalysis and mechanistic studies, isotopic labeling has several key implications for optimizing and selecting drug candidates:

Early and Accurate ADME Profiling: Using labeled standards allows for definitive and high-quality pharmacokinetic data early in the discovery process, enabling better-informed decisions.

"Quick-Kill" of Unsuitable Candidates: If early ADME studies reveal poor properties (e.g., extremely high clearance, low bioavailability), the candidate can be abandoned before significant resources are invested. ckisotopes.com

Mechanistic Insight: Understanding how a drug is metabolized helps in designing new analogs with improved properties, such as reduced formation of reactive metabolites or a more desirable pharmacokinetic profile. nih.govacs.org

Reducing Clinical Failure: A better preclinical understanding of a drug's disposition and metabolic fate can help predict its behavior in humans, ultimately reducing the likelihood of failure in costly clinical trials. europa.eu

The availability of reference standards like this compound is integral to this process, ensuring that the analytical methods used to generate this critical preclinical data are robust, accurate, and reliable. labmix24.com

Table 4: Impact of Isotopic Labeling on Preclinical Decision-Making

| Preclinical Stage | Impact of Isotopic Labeling | Consequence for Drug Development |

|---|---|---|

| Lead Identification | Enables precise measurement of compound stability in in-vitro metabolic systems (e.g., microsomes, hepatocytes). | Helps rank and select compounds with more favorable metabolic stability. |

| Lead Optimization | Allows for detailed pharmacokinetic studies in animal models, providing accurate data on bioavailability, clearance, and half-life. nih.gov | Guides chemical modifications to improve the ADME profile of the lead series. |

| Candidate Selection | Facilitates definitive cross-species metabolism comparisons and reaction phenotyping. | Provides a stronger basis for selecting the single best candidate to advance into human trials. europa.eu |

| Safety Assessment | Aids in quantifying drug exposure in toxicology studies, linking exposure levels to observed effects. | Ensures that safety margins are based on accurate exposure data, not just the administered dose. |

Q & A

Q. How can isotopic effects influence the interpretation of this compound’s mechanism of action?

- Methodological Answer : Compare deuterated vs. non-deuterated analogs in time-resolved functional assays (e.g., calcium flux). Use kinetic isotope effect (KIE) calculations to quantify rate differences in target binding or metabolism. Control for solvent isotope effects by matching DO/HO ratios .

Methodological Considerations for Data Interpretation

- Contradiction Analysis : When conflicting data arise (e.g., variable receptor binding affinities), apply sensitivity analysis to test assumptions. Replicate experiments under standardized conditions and use meta-analysis to pool results across studies .

- Ethical Compliance : Ensure deuterated compound studies adhere to institutional guidelines for isotope use, including waste disposal protocols and radiation safety (if applicable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。